(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
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Overview
Description
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide is an organic compound characterized by its complex structure, which includes a chlorobenzyl group, a phenyl ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide typically involves multiple steps:
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Formation of the Chlorobenzyl Ether: : The initial step involves the reaction of 3-chlorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). This results in the formation of 4-[(3-chlorobenzyl)oxy]benzaldehyde.
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Knoevenagel Condensation: : The next step is the condensation of 4-[(3-chlorobenzyl)oxy]benzaldehyde with malonic acid or its derivatives in the presence of a base like piperidine. This step forms the (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenoic acid.
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Amidation: : Finally, the (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenoic acid is reacted with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction of the double bond in the propenamide moiety can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
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Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 4-[(3-chlorobenzyl)oxy]benzoic acid.
Reduction: Formation of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)propionamide.
Substitution: Formation of 4-[(3-aminobenzyl)oxy]phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
(E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide: Similar structure with a bromine atom instead of chlorine.
(E)-3-{4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in drug design and materials science.
Properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(4-methylphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-18-5-7-20(8-6-18)16-26-24(27)14-11-19-9-12-23(13-10-19)28-17-21-3-2-4-22(25)15-21/h2-15H,16-17H2,1H3,(H,26,27)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMWLCJDVADGRX-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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